molecular formula C24H24N4O4S2 B12171355 1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12171355
M. Wt: 496.6 g/mol
InChI Key: ZKEAFHOLMBVIBT-UHFFFAOYSA-N
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Description

1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazinane ring, a thiazole ring, and a pyrrole ring, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, including the formation of the thiazinane and thiazole rings. One common method involves the Buchwald-Hartwig amination reaction, which uses palladium-catalyzed cross-coupling to form the thiazole ring . The thiazinane ring can be synthesized through a transition-metal-free reaction involving arylamines, elemental sulfur, and CO2 . Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .

Scientific Research Applications

1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its anti-HIV activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other thiazinane and thiazole derivatives, such as:

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

1-[3-(1,1-dioxothiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H24N4O4S2/c1-32-19-9-7-16(8-10-19)20-15-33-24(26-20)22-21(29)14-27(23(22)25)17-5-4-6-18(13-17)28-11-2-3-12-34(28,30)31/h4-10,13,15,25,29H,2-3,11-12,14H2,1H3

InChI Key

ZKEAFHOLMBVIBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC(=C4)N5CCCCS5(=O)=O)O

Origin of Product

United States

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